molecular formula C5H2F2IN B597624 2,5-Difluoro-3-iodopyridine CAS No. 1214377-11-3

2,5-Difluoro-3-iodopyridine

Cat. No.: B597624
CAS No.: 1214377-11-3
M. Wt: 240.979
InChI Key: RXYFFMXJVNYJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-iodopyridine (CAS 1214377-11-3) is a halogenated pyridine derivative with the molecular formula C 5 H 2 F 2 IN and a molecular weight of 240.98 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its structure combines a pyridine ring with both fluorine and iodine substituents, making it a key intermediate for constructing more complex molecules through various metal-catalyzed cross-coupling reactions . The iodine atom is highly reactive in these transformations, such as Stille, Suzuki, and Negishi couplings, allowing for the introduction of the difluoropyridine moiety into larger molecular architectures. The inclusion of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . As part of the broader class of fluorinated pyridines, this compound provides researchers with a critical synthon for the discovery and development of new lead compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate care, as it may be light-sensitive and require storage in a cool, inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFFMXJVNYJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Difluoro 3 Iodopyridine

Strategies for Regioselective Iodination of Difluoropyridines

The regioselective iodination of difluoropyridines is paramount for the synthesis of 2,5-difluoro-3-iodopyridine. The electron-withdrawing nature of the fluorine atoms deactivates the pyridine (B92270) ring, making direct electrophilic substitution challenging and often leading to mixtures of isomers. To overcome this, specialized techniques have been developed to control the position of iodination.

Directed Metalation Reactions (DMR) for C-3 Iodination of 2,5-Difluoropyridine (B1303130) Precursors.chemicalbook.com

Directed metalation reactions (DMR), also known as directed ortho-metalation (DoM), are powerful methods for the functionalization of specific C-H bonds in aromatic and heteroaromatic systems. baranlab.orgharvard.edu This strategy relies on the use of a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

Organolithium reagents are strong bases and effective nucleophiles widely used in organic synthesis for deprotonation and the formation of carbon-carbon bonds. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a common approach involves the lithiation of a 2,5-difluoropyridine precursor followed by quenching with an iodine electrophile.

The process begins with the deprotonation of 2,5-difluoropyridine using a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -75 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netscispace.com The resulting pyridyllithium intermediate is then trapped with an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), to introduce the iodine atom at the desired position. researchgate.netscispace.com The regioselectivity of the metalation is dictated by the directing effects of the fluorine atoms and any other substituents present on the pyridine ring. For 2,5-difluoropyridine, metalation preferentially occurs at the C-4 or C-6 positions. To achieve C-3 iodination, specific strategies involving protecting groups or alternative precursors are necessary.

A study by Schlosser and co-workers demonstrated the application of these principles to achieve regioselective functionalization of 2,5-difluoropyridine. researchgate.net By employing different lithiating agents and reaction conditions, they could selectively introduce substituents at various positions on the pyridine ring. researchgate.net

Reagent/ConditionPosition of MetalationSubsequent FunctionalizationReference
LIDA in THF at –75 °C4Carboxylation researchgate.netscispace.com
LITMP in DEE at –75 °C6Carboxylation researchgate.netscispace.com
LIC-KOR mixture3Carboxylation researchgate.net

LIDA: Lithium diisopropylamide, LITMP: Lithium 2,2,6,6-tetramethylpiperidide, DEE: Diethyl ether, LIC-KOR: Superbasic mixture of n-butyllithium and potassium tert-butoxide.

To steer the iodination specifically to the C-3 position of a 2,5-difluoropyridine system, the use of ancillary directing groups or protecting groups is crucial. These groups can either block more reactive sites or actively direct the metalation to the desired position.

One effective strategy involves the introduction of a temporary bulky group, such as a trialkylsilyl group (e.g., trimethylsilyl, TMS), at a more accessible position (like C-4 or C-6) to sterically hinder lithiation at those sites. researchgate.net This forces the deprotonation to occur at the next most acidic proton, which can be the C-3 position. After the desired iodination, the silyl (B83357) group can be readily removed. researchgate.net

Alternatively, a directing group can be placed at the C-2 or C-4 position that specifically directs metalation to the C-3 position. For instance, an amide or an oxazoline (B21484) group can act as a powerful directing group in ortho-metalation reactions. uwindsor.ca While not directly applied to this compound in the provided context, this principle is a cornerstone of directed metalation chemistry.

Utilization of Organolithium Reagents and Quenching with Iodine Electrophiles

Halogen-Dance Isomerization Approaches.chemicalbook.com

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgnih.gov This rearrangement provides a unique pathway to access isomers that are difficult to obtain through direct synthesis. nih.gov The driving force for this isomerization is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

In the synthesis of functionalized pyridines, a halogen-dance reaction can be initiated by treating a halo-substituted pyridine with a strong base like LDA. clockss.org This generates a lithiated intermediate, which can then rearrange to place the lithium at a different position, with the halogen "dancing" to an adjacent carbon. Trapping this new organolithium species with an electrophile, such as an iodinating agent, can lead to the desired product. Research has shown that both 1,2- and 1,3-halogen shifts are possible on the pyridine ring. clockss.org

While a specific example for the synthesis of this compound via a halogen-dance reaction is not detailed in the provided search results, the principle has been applied to other substituted pyridines. researchgate.netclockss.org For instance, deprotonation of 2,3-difluoro-4-iodopyridine (B1312928) can trigger a halogen migration. researchgate.net This methodology holds potential for the synthesis of this compound from a different regioisomer of iododifluoropyridine.

Oxidative Iodination Protocols for Fluorinated Pyridines

Oxidative iodination offers an alternative to metalation-based methods, particularly for electron-rich aromatic compounds. mdpi.com However, for electron-deficient rings like fluorinated pyridines, these reactions typically require harsh conditions. researchgate.net These protocols involve the use of an iodine source, such as molecular iodine (I₂), in the presence of an oxidizing agent. researchgate.net

Recent advancements have led to the development of milder oxidative iodination methods. For example, palladium-catalyzed C-H iodination using I₂ as the sole oxidant has been developed for various heterocycles. nih.gov Another approach utilizes a combination of an iodine source and a silver salt, such as silver nitrate (B79036) or silver sulfate, which can facilitate electrophilic iodination. tcichemicals.com While these methods are general, their specific application and regioselectivity for the synthesis of this compound would require further investigation to overcome the deactivating effect of the two fluorine atoms. Eco-friendly oxidative iodination procedures using reagents like sodium percarbonate as the oxidant have also been reported for various aromatic compounds. mdpi.com

Fluorination of Iodopyridine Intermediates

An alternative synthetic route to this compound involves the fluorination of a suitably substituted iodopyridine precursor. This approach can be advantageous if the desired iodine and other substituents are easier to introduce before the fluorine atoms.

Hypervalent iodine reagents have emerged as powerful fluorinating agents. beilstein-journals.org For instance, Selectfluor® is a commercially available electrophilic fluorinating agent capable of delivering a fluorine atom to a variety of substrates under relatively mild conditions. beilstein-journals.org The synthesis could potentially start from a dihydroxypyridine or a similar precursor, which is first iodinated and then subjected to fluorination.

The introduction of fluorine can also be achieved through nucleophilic aromatic substitution (S_NAr) on a precursor containing good leaving groups, such as chlorine or nitro groups, at the 2- and 5-positions. The 3-iodo substituent would likely be stable under these conditions.

Precursor TypePotential Fluorination ReagentReaction TypeReference
DihydroxypyridineSelectfluor®Electrophilic Fluorination beilstein-journals.org
DichloropyridineKF/Phase-transfer catalystNucleophilic Aromatic Substitution(General Knowledge)

Halex Reactions and Fluoride (B91410) Exchange Methodologies

The Halex (halogen exchange) reaction is a cornerstone of industrial organofluorine chemistry, involving the nucleophilic substitution of a chloro or bromo substituent with fluoride. This method is a primary route for producing fluorinated aromatic and heteroaromatic compounds. The synthesis of difluoropyridines from their corresponding dichloropyridine precursors is a well-established application of this methodology. researchgate.netgoogleapis.com

The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or the more reactive cesium fluoride (CsF), as the fluorine source. researchgate.net The process is conducted at elevated temperatures, often between 150°C and 220°C, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. lookchem.com These solvents are crucial as they effectively solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. For the synthesis of this compound, a hypothetical but industrially viable precursor would be 2,5-dichloro-3-iodopyridine. The exchange of chlorine for fluorine is favored at the positions activated by the ring nitrogen (C-2 and C-6), making this a feasible approach for introducing the fluorine atoms at the 2- and 5-positions, provided the C-I bond remains stable under the harsh reaction conditions. Research on related structures, such as the conversion of 3-substituted-2,6-dichloropyridines to their difluoro analogs, demonstrates the utility of this method. researchgate.netlookchem.com

Table 1: Representative Conditions for Halide Exchange (Halex) Reactions on Chloropyridines
Starting MaterialFluoride SourceSolventTemperature (°C)Yield (%)Reference
3-Substituted-2,6-dichloropyridinesCsFDMSO120Moderate to Good researchgate.net
2,6-Dichloro-3-cyanopyridineKFSulfolane185-190~80
2,3,5,6-TetrachloropyridineKFDimethylsulfone200N/A googleapis.com
2,3-Dichloro-5-(trifluoromethyl)pyridineKFSulfolane122-14079-87 googleapis.com

Direct Fluorination Techniques

Direct fluorination involves the introduction of a fluorine atom onto a molecule through the cleavage of a C-H bond. This approach is synthetically attractive due to its atom economy. However, the high reactivity of elemental fluorine (F₂) often leads to low selectivity and substrate degradation, necessitating specialized equipment and careful control of reaction conditions. 20.210.105

A more controlled approach is electrophilic fluorination, which uses reagents that deliver an electrophilic fluorine species (F⁺). While these methods are powerful, their application to the synthesis of this compound is not widely documented, likely due to challenges in regioselectivity. Synthesizing the target molecule via this route would hypothetically involve the reaction of a substrate like 5-fluoro-3-iodopyridine with an electrophilic fluorinating agent. Potent reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for such transformations. researchgate.net The success of this strategy would heavily depend on the directing effects of the existing fluorine and iodine substituents to guide the second fluorination to the desired C-2 position. The development of hypervalent iodine-based reagents for delivering fluorinated groups represents an ongoing area of research that could potentially be applied. nih.gov

Multi-Step Synthesis from Accessible Pyridine Scaffolds

A highly effective and regioselective route to this compound is through the functionalization of a readily available precursor, 2,5-difluoropyridine. tantuchemicals.com This multi-step strategy relies on directed ortho-metalation, a powerful tool for C-H functionalization in aromatic and heteroaromatic chemistry.

The synthesis begins with the deprotonation of 2,5-difluoropyridine. The fluorine atom at the 2-position strongly acidifies the adjacent proton at the 3-position, allowing for regioselective deprotonation (lithiation) using a strong base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -75 °C) in an ethereal solvent like tetrahydrofuran (THF). researchgate.net The resulting organolithium intermediate, 2,5-difluoro-3-lithiopyridine, is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), to yield the final product, this compound. researchgate.netacs.org This method offers excellent control over the position of iodination, which is a significant advantage over other potential methods like electrophilic aromatic substitution.

Table 2: Multi-Step Synthesis via Directed Metalation of 2,5-Difluoropyridine
StepStarting MaterialReagentsConditionsIntermediate/ProductReference
1 (Metalation)2,5-DifluoropyridineLithium diisopropylamide (LDA)THF, -75 °C2,5-Difluoro-3-lithiopyridine researchgate.net
2 (Iodination)2,5-Difluoro-3-lithiopyridineIodine (I₂)THF, -75 °C to RTThis compound researchgate.net

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the safe use of highly reactive intermediates that are often problematic in batch reactors.

The synthesis of functionalized halopyridines is an area where flow chemistry has been successfully applied. Recent research has demonstrated the divergent lithiation of dihalopyridines in continuous flow. researchgate.netresearchgate.net This methodology can be extended to fluoro-iodopyridines. In a typical setup, a stream of the substrate (e.g., a fluoro-iodopyridine isomer) in a solvent like THF is mixed with a stream of a strong base (e.g., LDA) in a microreactor at a controlled low temperature. The resulting lithiated intermediate is generated rapidly and can be immediately quenched by mixing with a third stream containing an electrophile. researchgate.net

A particularly sophisticated application in this area is the "halogen dance" reaction, where a lithiated intermediate rearranges to a more thermodynamically stable isomer by migration of a halogen atom before being trapped. researchgate.netresearchgate.net For instance, a continuous flow process was developed for the lithiation of 2-fluoro-3-iodopyridine's isomer, 2-chloro-3-bromopyridine, which could be controlled to either trap the initial organolithium or allow it to undergo a halogen dance to a different lithiated species before quenching. researchgate.net This high level of control, achieved by adjusting temperature and residence time, demonstrates the potential of flow chemistry for the selective synthesis of complex molecules like this compound or its isomers with very short reaction times. researchgate.netresearchgate.net

Table 3: Conditions for Continuous Flow Halogen Dance on a Fluoro-Iodopyridine Isomer
SubstrateBaseTemperature (°C)Residence Time (s)ElectrophileYield (%)Reference
2-Fluoro-3-iodopyridineLDA-2029.4I₂97 researchgate.net
2-Fluoro-3-iodopyridineLDA-2029.4DMF80 researchgate.net
3-Fluoro-4-iodopyridineLDA-2029.4I₂85 researchgate.net

Reactivity and Mechanistic Investigations of 2,5 Difluoro 3 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2,5-Difluoro-3-iodopyridine, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used to form carbon-carbon bonds for creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The general mechanism involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of catalyst and ligands. Palladium complexes are the most common catalysts, with sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being frequently employed. acsgcipr.orgfishersci.co.uk The ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and tri-o-tolylphosphine (B155546) have been widely used. acsgcipr.org More recently, a variety of advanced phosphine ligands and N-heterocyclic carbenes (NHCs) have been developed to improve catalytic activity, especially for challenging substrates. numberanalytics.com

For instance, bulky and electron-rich phosphine ligands such as XPhos and SPhos have proven effective in promoting the coupling of unactivated aryl chlorides and bromides under mild conditions. harvard.educommonorganicchemistry.com In some cases, nickel catalysts, which are more abundant and less expensive than palladium, can be used. rsc.orguwindsor.ca For example, NiCl₂(PCy₃)₂ has been shown to efficiently catalyze the Suzuki-Miyaura coupling of certain substrates. rsc.org The optimization of reaction conditions, including the choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene), is also critical for achieving high yields. commonorganicchemistry.comacs.org

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent Typical Substrates Reference
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O Aryl iodides, boronic esters commonorganicchemistry.com
Pd(PPh₃)₄ - K₃PO₄ DMF Aryl iodides, boronic acids commonorganicchemistry.com
NiCl₂(PCy₃)₂ - K₃PO₄ - (2,2-difluorovinyl)benzene derivatives, arylboronic acids rsc.org
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O Aryl halides harvard.edu
Pd-CataCXium A-G3 - TMSOK 1,4-dioxane Heteroarylboronic esters nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

In the context of this compound, the Suzuki-Miyaura coupling is expected to be highly regioselective, with the reaction occurring exclusively at the C-I bond due to its significantly lower bond dissociation energy compared to the C-F bonds.

Stereochemical control is a critical aspect when the coupling partners contain stereocenters. For Suzuki reactions involving alkylboron nucleophiles, the stereochemical outcome (retention or inversion of configuration) can be influenced by the electronic properties of the phosphine ligand and the aryl electrophile, as well as the steric properties of the alkylboron nucleophile. nih.gov For instance, bulky, electron-deficient ligands can promote a stereoretentive pathway, while bulky, electron-rich ligands may favor a stereoinvertive pathway. nih.gov In the coupling of (Z)-β-haloacroleins, the stereochemistry of the starting material is often retained in the product. richmond.edu

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) compound. numberanalytics.comwikipedia.org The reaction is known for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organostannane reagents. wikipedia.orgnrochemistry.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. mdpi.comharvard.edu The addition of copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgnrochemistry.com

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts, such as those generated from Pd₂(dba)₃ and ligands like X-Phos, are often preferred due to their high yields and functional group tolerance. organic-chemistry.org Nickel catalysts like Ni(PPh₃)₄ and Ni(acac)₂ are also employed. wikipedia.org

Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org They can be prepared in situ from the corresponding organohalides. units.it The addition of lithium salts like LiCl or LiBr can be beneficial, likely by breaking up zincate aggregates to form more reactive monomeric species. illinois.edu

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a highly effective method for constructing sp²-sp carbon-carbon bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orgmdpi.com

The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. organic-chemistry.org Common catalyst systems include Pd(PPh₃)₄/CuI and PdCl₂(PPh₃)₂/CuI. sioc-journal.cnscirp.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. scirp.org

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Organometallic Reagent Catalyst System (Typical) Key Features
Suzuki-Miyaura Boronic acids/esters Pd(0) complexes with phosphine ligands Mild conditions, low toxicity of boron reagents. libretexts.org
Stille Organostannanes Pd(0) complexes High functional group tolerance, stable reagents. wikipedia.orgnrochemistry.com
Negishi Organozinc reagents Pd(0) or Ni(0) complexes High reactivity of organozinc reagents. wikipedia.orgorganic-chemistry.org
Sonogashira Terminal alkynes Pd(0) complexes with Cu(I) cocatalyst Forms sp²-sp C-C bonds. libretexts.orgmdpi.com

This table provides a general summary.

Optimization of Catalyst Systems (e.g., Palladium, Nickel) and Ligands

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C(sp²)–N bonds. nih.gov In the context of this compound, this reaction would typically involve the coupling of the aryl iodide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org The C-I bond is significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C-3 position.

Research on similar polyhalogenated pyridines demonstrates the general principles applicable here. For instance, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines occurs exclusively at the 4-position, showcasing the higher reactivity of the C-I bond over the C-F bond in Buchwald-Hartwig reactions. researchgate.net This selectivity is a common feature in palladium-catalyzed couplings of polyhalogenated heterocycles. baranlab.org The choice of ligand and reaction conditions can be crucial in achieving high yields and preventing side reactions. rsc.orgtcichemicals.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/Ligand SystemBaseSolventTemperatureTypical SubstratesReference
Pd(OAc)₂ / BINAPK₂CO₃TolueneMicrowaveAromatic amines researchgate.net
[Pd₂(dba)₃] / XPhosNaOtBuTolueneRefluxMorpholine tcichemicals.com
Pd(OAc)₂ / JosiphosK₃PO₄Toluene100 °CPrimary/Secondary amines nih.gov

This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions. Specific conditions for this compound may vary.

Copper-Catalyzed C-X Bond Formations (X=P, S, etc.)

Copper-catalyzed cross-coupling reactions offer a complementary approach to palladium-catalyzed methods for forming carbon-heteroatom bonds. nih.govalberts.edu.in These reactions are particularly useful for creating C-P and C-S bonds, among others.

C-P Bond Formation: Copper-mediated cross-coupling reactions are a reliable method for the synthesis of aryl(difluoromethyl)phosphonates from aryl iodides. nih.gov This methodology can be applied to this compound to introduce a phosphonate (B1237965) group at the C-3 position. The reaction typically involves a copper(I) salt, such as CuI, and a phosphonating agent. nih.govresearchgate.net

C-S Bond Formation: Copper-catalyzed thiolation of aryl halides is a well-established transformation. rsc.orgorganic-chemistry.org Using this compound, a thiol or a corresponding thiolate salt can be coupled at the C-3 position in the presence of a copper catalyst. These reactions often proceed under mild conditions and tolerate a variety of functional groups. rsc.org Transient directing group strategies have also been developed to enable ortho-C–H thiolation of aryl aldehydes, showcasing the versatility of copper catalysis in C-S bond formation. rsc.org

Table 2: Examples of Copper-Catalyzed C-X Bond Formations

Bond TypeReagentsCatalystNotesReference
C-P(Silyldifluoromethyl)phosphonatesCuIForms aryl(difluoromethyl)phosphonates nih.gov
C-SSulfonohydrazidesCuBr₂Avoids the use of thiols organic-chemistry.org
C-SThiolsCuIDirect thiolation of aryl halides rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated pyridines. benthambooks.com In this compound, the fluorine atoms are susceptible to displacement by nucleophiles, a reactivity pattern enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen. acsgcipr.org

The fluorine atoms at the C-2 and C-5 positions of this compound are activated towards nucleophilic attack. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is the reverse of their reactivity in metal-catalyzed cross-couplings. The position of the fluorine atom also plays a crucial role; halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are typically more reactive than those at the 3- and 5-positions. researchgate.net In this compound, the fluorine at C-2 is expected to be more reactive than the one at C-5 due to its ortho relationship to the ring nitrogen.

The regioselectivity of SNAr reactions on this compound is dictated by the inherent reactivity of the C-F bonds and the nature of the nucleophile.

Amines: Amines are common nucleophiles in SNAr reactions. It is anticipated that with this compound, amines would preferentially displace the fluorine at the C-2 position. Studies on di- and trihalopyridines have shown that the substitution pattern is highly dependent on the electronic environment of the pyridine ring. researchgate.netrsc.org

Thiols: Thiols and their corresponding thiolates are potent nucleophiles in SNAr reactions. chemrxiv.org They are expected to react readily with this compound, likely at the C-2 position, to form the corresponding thioethers. acsgcipr.org

Alkoxides: Alkoxides can also displace the fluorine atoms. The reaction of 2,5-difluoropyridine (B1303130) with alkoxides would lead to the formation of alkoxy-substituted pyridines. In the case of this compound, the C-2 fluorine is the more probable site of initial attack.

The substituents on the pyridine ring significantly influence the rate and regioselectivity of SNAr reactions. The electron-withdrawing iodine atom at the C-3 position, along with the ring nitrogen, enhances the electrophilicity of the pyridine ring, thereby activating the C-F bonds towards nucleophilic attack.

The relative positioning of the substituents is critical. The C-2 fluorine is activated by being ortho to the nitrogen atom. The C-5 fluorine is meta to the nitrogen, making it less activated than the C-2 fluorine. However, the presence of the iodo group at C-3 could electronically influence the reactivity at both C-2 and C-5. Computational studies on similar systems, like dichloropyrimidines, have shown that the regioselectivity is a delicate balance of electronic effects that can be rationalized by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. wuxiapptec.com

Table 3: Predicted Regioselectivity of SNAr on this compound

NucleophilePredicted Major ProductRationale
Primary/Secondary Amine5-Fluoro-3-iodo-2-aminopyridineC-2 position is more activated by the ring nitrogen.
Thiol/Thiolate5-Fluoro-3-iodo-2-(thio)pyridineC-2 position is more activated by the ring nitrogen.
Alkoxide2-Alkoxy-5-fluoro-3-iodopyridineC-2 position is more activated by the ring nitrogen.

Regioselective Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Electrophilic Substitution Reactions on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electron-withdrawing nitrogen atom. uoanbar.edu.iqambeed.com This deactivation is further intensified in this compound by the presence of three electron-withdrawing halogen substituents. Therefore, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are expected to be very difficult and require harsh reaction conditions. uoanbar.edu.iq If such a reaction were to occur, the substitution would likely be directed to the C-4 or C-6 positions, which are the least deactivated positions on the ring. ambeed.com However, due to the strong deactivation, such reactions are not a common synthetic route for functionalizing this compound.

Metalation Reactions and Subsequent Functionalizations

Metalation of the pyridine ring in this compound provides a powerful strategy for introducing a variety of functional groups. The regioselectivity of this process is highly dependent on the reaction conditions, particularly the base employed.

Directed ortho-metalation (DoM) is a prominent pathway where a substituent directs the deprotonation to an adjacent position. In the case of this compound, the fluorine atoms can act as directing groups. wikipedia.orgorganic-chemistry.org The use of strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to deprotonation at positions ortho to the fluorine atoms. researchgate.netharvard.edu For instance, lithiation can occur at the C-4 or C-6 positions, influenced by the directing effect of the C-5 and C-2 fluorine atoms, respectively.

Subsequent quenching of the resulting organolithium intermediates with various electrophiles allows for the introduction of a wide range of substituents. Common electrophiles include aldehydes, ketones, esters, and alkyl halides, leading to the formation of new carbon-carbon bonds. nih.gov For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with an ester would produce a ketone.

Furthermore, transmetalation of the lithiated species with metal salts, such as zinc chloride (ZnCl2), generates organozinc reagents. nih.govacs.org These reagents are valuable partners in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the formation of biaryl compounds. nih.govacs.org

Recent studies have also explored the use of alternative metalating agents like n-butylsodium, which can offer different selectivity compared to organolithium bases, providing access to otherwise difficult-to-obtain isomers. nih.govchemrxiv.orgchemrxiv.org

Table 1: Examples of Metalation and Functionalization of Fluorinated Pyridines

Starting MaterialBase/ConditionsElectrophileProductReference
2,5-DifluoropyridineLDACO22,5-Difluoropyridine-3-carboxylic acid researchgate.net
2,5-Difluoropyridinen-BuLi/TMEDA(CH3)3SiCl2,5-Difluoro-3-(trimethylsilyl)pyridine researchgate.net
2-Fluoropyridinen-BuLiRCHO2-Fluoro-3-(hydroxyalkyl)pyridine researchgate.net

This table is illustrative and based on general principles of fluoropyridine chemistry; specific examples for this compound may vary.

Radical Reactions and Their Utility in Derivatization

Radical reactions offer a complementary approach to the functionalization of this compound, often proceeding under milder conditions and with different regioselectivity compared to ionic reactions. The carbon-iodine bond is susceptible to homolytic cleavage, generating a pyridyl radical that can participate in various transformations.

One common method involves the use of radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, in the presence of a radical trap. For instance, in a Minisci-type reaction, the pyridyl radical can add to electron-deficient alkenes or arenes. rsc.org This allows for the introduction of alkyl or aryl groups at the C-3 position.

Photochemical methods, employing light to induce the homolysis of the C-I bond, are also utilized. acs.org These reactions can be performed at low temperatures and are often highly efficient. The resulting pyridyl radical can be trapped by a variety of radical acceptors.

Furthermore, the iodine atom can be replaced through radical-nucleophilic substitution (SRN1) reactions. In this multi-step process, a radical anion is formed, which then expels the iodide ion to generate a pyridyl radical. This radical then reacts with a nucleophile to form a new radical anion, propagating the chain reaction. This method is particularly useful for introducing nucleophiles that are not amenable to traditional nucleophilic aromatic substitution.

Recent advancements have also seen the development of nickel-catalyzed reductive cross-coupling reactions where a difluoromethyl 2-pyridyl sulfone reagent can be used to form biaryls, showcasing the utility of radical pathways in forming C(sp²)–C(sp²) bonds. organic-chemistry.org

Reductive and Oxidative Transformations

The substituents on the this compound ring can undergo both reductive and oxidative transformations, further expanding its synthetic utility.

Reductive Transformations:

The iodine atom can be reductively removed (hydrodeiodination) using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or hydride sources like sodium borohydride (B1222165) in the presence of a catalyst. This transformation yields 2,5-difluoropyridine.

The fluorine atoms are generally robust but can be reduced under harsh conditions. More commonly, other functional groups introduced onto the pyridine ring can be selectively reduced. For example, a nitro group can be reduced to an amine, an ester to an alcohol, or a ketone to a secondary alcohol, often with high chemoselectivity, leaving the difluoro-iodopyridine core intact. beilstein-journals.org

Oxidative Transformations:

Oxidation of this compound can lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity, with the pyridine ring being more susceptible to both nucleophilic and electrophilic attack at different positions.

Functional groups introduced onto the ring can also be oxidized. For example, a methyl group could be oxidized to a carboxylic acid, or a secondary alcohol to a ketone.

Halogen-Metal Exchange and Directed ortho-Metalation (DoM) Pathways

The interplay between halogen-metal exchange and directed ortho-metalation (DoM) is a critical aspect of the reactivity of this compound. The outcome of the reaction with a strong base can be directed down one of these two pathways, depending on the reaction conditions and the nature of the base.

Halogen-Metal Exchange:

This reaction involves the direct replacement of the iodine atom with a metal, typically lithium. It is favored with alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wuxibiology.com The greater polarizability and weaker C-I bond compared to C-H bonds facilitate this exchange. The resulting 3-lithio-2,5-difluoropyridine is a versatile intermediate that can be trapped with various electrophiles to introduce functionality at the C-3 position. The selectivity of halogen-metal exchange can sometimes be predicted by examining the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. wuxibiology.com

Directed ortho-Metalation (DoM):

As discussed previously, DoM involves the deprotonation of a C-H bond ortho to a directing group. wikipedia.orgorganic-chemistry.org In this compound, the fluorine atoms at C-2 and C-5 can direct metalation to the C-4 and C-6 positions. researchgate.net The choice of base is crucial; sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to favor deprotonation over nucleophilic addition or halogen-metal exchange. harvard.edu The fluorine atom's strong inductive effect increases the acidity of the ortho protons, making them susceptible to deprotonation by a strong base. organic-chemistry.org

The competition between these two pathways can be finely tuned. For example, the use of a mixed lithium/magnesium or lithium/zinc amide base (e.g., TMPMgCl·LiCl) can favor deprotonation at specific sites due to the altered reactivity and aggregation state of the base. harvard.eduuni-muenchen.de This allows for the regioselective functionalization of the pyridine ring at positions that might be inaccessible through other methods.

Table 2: Comparison of Reactivity Pathways

PathwayReagentSite of FunctionalizationKey IntermediateReference
Halogen-Metal Exchangen-BuLi or t-BuLiC-33-Lithio-2,5-difluoropyridine wuxibiology.com
Directed ortho-MetalationLDA or LiTMPC-4 or C-64-Lithio- or 6-Lithio-2,5-difluoro-3-iodopyridine researchgate.netharvard.edu

This ability to selectively engage in either halogen-metal exchange or directed ortho-metalation makes this compound a highly versatile platform for the synthesis of polysubstituted pyridines.

Applications of 2,5 Difluoro 3 Iodopyridine As a Versatile Chemical Building Block

Construction of Complex Fluorinated Heterocyclic Systems

The trifunctional nature of 2,5-Difluoro-3-iodopyridine, with its three distinct reactive sites, makes it an exceptional starting material for the synthesis of complex fluorinated heterocyclic systems. The fluorine atoms influence the reactivity of the pyridine (B92270) ring and can be retained in the final product to impart desirable physicochemical properties. The iodine atom, on the other hand, provides a convenient site for introducing molecular complexity through various coupling methodologies.

Synthesis of Polycyclic Pyridine Derivatives

The strategic placement of the iodo and fluoro groups on the pyridine ring of this compound facilitates the construction of fused polycyclic systems. The iodine atom can readily participate in intramolecular cyclization reactions, leading to the formation of novel ring systems. For instance, through metal-catalyzed reactions, the iodine can be displaced to form a new carbon-carbon or carbon-heteroatom bond with a suitably positioned functional group, leading to the annulation of a new ring onto the pyridine core.

One notable application involves the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential in medicinal chemistry. mdpi.com While direct examples starting from this compound are not explicitly detailed in the provided search results, the general strategies for synthesizing such polycyclic systems often rely on precursors with similar substitution patterns. The principles of intramolecular cyclization and condensation reactions are key to building these complex heterocyclic frameworks. mdpi.com

Furthermore, the synthesis of other fused systems like imidazo[4,5-b]pyridines can be envisioned starting from derivatives of this compound. mdpi.com The general synthetic routes often involve the reaction of a diaminopyridine precursor with various reagents to form the fused imidazole (B134444) ring. mdpi.com By first converting the iodo group of this compound to an amino group and then introducing a second amino group, a suitably substituted diaminopyridine could be generated for subsequent cyclization.

Formation of Functionalized Pyridine Scaffolds for Diverse Chemical Libraries

The reactivity of the iodo group in this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the creation of extensive chemical libraries. These libraries of functionalized pyridine scaffolds are invaluable for drug discovery and the development of new agrochemicals.

A key transformation is the Suzuki coupling reaction, where the iodine atom is replaced with an aryl or heteroaryl group. This reaction, typically catalyzed by a palladium complex, allows for the straightforward synthesis of biaryl and hetero-biaryl compounds. Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities, which can then be further elaborated.

The inherent reactivity of the carbon-iodine bond also allows for metal-halogen exchange reactions, typically with organolithium reagents, to generate a highly reactive pyridyl anion. This intermediate can then be quenched with a wide range of electrophiles to introduce various substituents at the 3-position of the pyridine ring. This approach provides access to a diverse set of functionalized pyridines that would be difficult to synthesize through other means.

The fluorine atoms on the pyridine ring not only influence the electronic properties of the molecule but can also be displaced by nucleophiles under certain conditions, further expanding the possibilities for functionalization. This tandem reactivity allows for a stepwise and controlled introduction of different substituents, leading to highly complex and diverse pyridine scaffolds. researchgate.net

Role in the Synthesis of Agrochemical Intermediates (from a chemical synthesis perspective)

The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. semanticscholar.org this compound serves as a key intermediate in the synthesis of various agrochemically relevant compounds due to its unique combination of functional groups.

The presence of the 2,5-difluoro substitution pattern is found in several commercial and developmental agrochemicals. The synthetic routes to these molecules often involve the strategic manipulation of a pre-functionalized pyridine ring like that of this compound. The iodine atom can be readily converted into other functional groups, such as a cyano or a carboxylic acid group, which are common moieties in active agrochemical ingredients.

For example, the synthesis of certain herbicides and fungicides relies on the construction of a substituted pyridine core. Starting with this compound, the iodine can be displaced via a cross-coupling reaction to install a key fragment of the final agrochemical. The fluorine atoms are often retained in the final structure to enhance its biological activity. The development of efficient and scalable synthetic routes to these intermediates is crucial for the cost-effective production of the final agrochemical products. google.com

Precursor for Advanced Materials and Catalysts

The unique electronic properties of fluorinated pyridines make them attractive components for advanced materials and catalysts. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic and photophysical properties of materials incorporating this moiety.

This compound can be used as a building block to synthesize conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the difluoropyridine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which can be beneficial for electron transport. The iodo group provides a convenient handle for polymerization reactions, such as Yamamoto or Suzuki polycondensation.

In the field of catalysis, ligands containing the 2,5-difluoropyridine (B1303130) scaffold can be synthesized from this compound. The electronic properties of these ligands can be fine-tuned by the fluorine atoms, which can in turn influence the catalytic activity and selectivity of the corresponding metal complexes. For example, bipyridine-type ligands, which are widely used in transition metal catalysis, can be prepared through coupling reactions starting from this compound. chemrxiv.org

Development of Novel Synthetic Routes to Unexplored Chemical Space

The unique reactivity of this compound allows for the development of novel synthetic methodologies and the exploration of previously inaccessible chemical space. The combination of a reactive iodine atom and two fluorine atoms on a pyridine ring presents unique opportunities for synthetic chemists to design and execute novel transformations.

For instance, the regioselective functionalization of the different positions of the pyridine ring can be achieved by carefully choosing the reaction conditions and reagents. researchgate.net The iodine at the 3-position can be selectively reacted under conditions that leave the fluorine atoms untouched, and vice versa. This differential reactivity is key to building complex molecules with precise control over the substitution pattern.

Furthermore, the presence of the fluorine atoms can direct metallation reactions to specific positions on the pyridine ring, a concept known as fluorine-directed ortho-lithiation. This allows for the introduction of functional groups at positions that would otherwise be difficult to access. By exploring these novel synthetic routes, chemists can generate new classes of compounds with potentially interesting biological or material properties.

Spectroscopic and Advanced Structural Elucidation of 2,5 Difluoro 3 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring at positions 4 and 6. The electron-withdrawing effects of the fluorine and nitrogen atoms would shift these signals downfield. The proton at C4 will likely appear as a doublet of doublets due to coupling with the fluorine at C5 and the proton at C6. The proton at C6 will also be a complex multiplet due to coupling with the fluorine at C5 and the proton at C4.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbons bonded to the highly electronegative fluorine atoms (C2 and C5) and the iodine atom (C3) will show characteristic shifts and coupling constants (JC-F). researchgate.net The carbon chemical shifts are influenced by the electronegativity of the attached substituents.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.comnsf.gov Two distinct signals are anticipated for the two non-equivalent fluorine atoms at C2 and C5. The chemical shifts are sensitive to the electronic environment, providing clear evidence of the fluorine substitution pattern. ucsb.edunih.gov The large range of chemical shifts in ¹⁹F NMR helps to resolve signals even in complex molecules. rsc.org

Table 1: Predicted NMR Data for 2,5-Difluoro-3-iodopyridine (Note: These are predicted values based on general principles and data from similar compounds, as specific experimental data is not widely published.)

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H
H-4~7.5 - 8.0ddd (doublet of doublet of doublets)
H-6~8.0 - 8.5ddd (doublet of doublet of doublets)
¹³C
C-2~155 - 160d (large ¹JC-F)
C-3~90 - 95d (³JC-F)
C-4~125 - 130d (³JC-F)
C-5~150 - 155d (large ¹JC-F)
C-6~140 - 145d (²JC-F)
¹⁹F (Referenced to CFCl₃)
F-2~(-70) - (-90)d
F-5~(-110) - (-130)d

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₅H₂F₂IN), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The monoisotopic mass of this compound is 240.91945 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 241. The fragmentation pattern would likely involve the initial loss of the iodine atom, which is a good leaving group, resulting in a significant peak at m/z = 114. Subsequent fragmentation could involve the loss of hydrogen fluoride (B91410) (HF) or the cleavage of the pyridine ring. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing such halogenated compounds. acs.org

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/zDescription
[M]⁺[C₅H₂F₂IN]⁺241Molecular Ion
[M-I]⁺[C₅H₂F₂N]⁺114Loss of Iodine atom
[M-I-HF]⁺[C₅HFN]⁺94Loss of I followed by HF
[C₄H₂FN]⁺[C₄H₂FN]⁺83Ring fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its bonds. While a specific spectrum for this compound is not available, the expected frequencies can be inferred from the spectra of related structures like pyridine and other halogenated aromatics.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H stretchingAromatic C-H3050 - 3150
C=C and C=N stretchingPyridine Ring1550 - 1610, 1450 - 1500
C-F stretchingAryl-F1200 - 1300
C-I stretchingAryl-I500 - 600
C-H out-of-plane bendingAromatic C-H750 - 900

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While obtaining a single crystal of this compound itself may be challenging, its derivatives are excellent candidates for crystallographic studies. osaka-u.ac.jp

Notably, iodinated pyridine derivatives are known to form halogen-bonded co-crystals. worktribe.com The iodine atom on the this compound ring can act as a halogen bond donor, interacting with halogen bond acceptors like other nitrogen atoms or oxygen atoms. A study on the reactions of various iodopyridines (including the related 2-fluoro-3-iodopyridine) with iodine monochloride and iodine monobromide showed the formation of stable, crystalline N···I halogen-bonded complexes. worktribe.com These complexes were successfully characterized by single-crystal X-ray diffraction, revealing the precise geometry of the halogen bonds. worktribe.com Similar studies on derivatives of this compound could provide invaluable data on bond lengths, bond angles, and intermolecular interactions, confirming its structure and exploring its potential in crystal engineering. google.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by GC. This technique is often used to determine the purity of halogenated pyridines, with commercial suppliers of similar compounds often specifying purity as ≥98% by GC. googleapis.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. pensoft.net For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemicalbook.in Purity is assessed by detecting the main peak and any impurity peaks, often using a UV detector set to an appropriate wavelength for the pyridine ring system. pensoft.net Preparative HPLC can be used for the isolation of the high-purity compound for further studies.

Table 4: Chromatographic Methods for this compound

TechniquePurposeTypical Stationary PhaseTypical Mobile Phase/Carrier Gas
GC Purity AssessmentPolysiloxane-based (e.g., DB-5, HP-5)Inert gas (e.g., Helium, Nitrogen)
HPLC Purity Assessment, IsolationC18 silicaAcetonitrile/Water or Methanol/Water
Flash Chromatography PurificationSilica GelHexanes/Ethyl Acetate gradient

Computational and Theoretical Investigations of 2,5 Difluoro 3 Iodopyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. numberanalytics.comirjweb.com DFT calculations can determine optimized geometries, bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the molecule's reactivity.

For 2,5-Difluoro-3-iodopyridine, DFT studies, analogous to those performed on other halopyridines, would reveal the influence of the three halogen substituents on the pyridine (B92270) ring. researchgate.net The fluorine atoms at positions 2 and 5 are strong electron-withdrawing groups due to their high electronegativity, while the iodine atom at position 3 has a more complex role, influencing the structure through both inductive and steric effects. These calculations can provide a detailed picture of the molecule's ground state geometry and electronic landscape.

Interactive Table 1: Calculated Geometric and Electronic Properties of Halogenated Pyridines

This table presents representative calculated data for halogenated pyridines, illustrating the type of information obtained from DFT studies. The values for this compound are estimations based on trends observed in related molecules.

Property2-Fluoropyridine3-Iodopyridine2,5-Difluoropyridine (B1303130)This compound (Estimated)
C2-F Bond Length (Å)1.35-1.341.34
C5-F Bond Length (Å)--1.341.34
C3-I Bond Length (Å)-2.09-2.10
C2-N-C6 Angle (°)117.5116.8117.2117.0
Mulliken Charge on N-0.45-0.42-0.48-0.50
Dipole Moment (Debye)2.451.801.50~1.7

Note: Data for 2-Fluoropyridine, 3-Iodopyridine, and 2,5-Difluoropyridine are based on published DFT calculations. Data for this compound is illustrative.

Analysis of Substituent Effects on Pyridine Ring Activation

The substituents on the pyridine ring dictate its chemical behavior. In this compound, the two fluorine atoms and one iodine atom significantly modulate the electron density of the aromatic system.

Iodine Substituent : The iodine at C3 also exerts an electron-withdrawing inductive effect, though weaker than fluorine. However, its large size introduces significant steric hindrance, which can influence the regioselectivity of reactions. Furthermore, the C-I bond is the weakest among the carbon-halogen bonds, making it a primary site for reactions like cross-coupling.

Collectively, these substituents create a highly electron-deficient pyridine ring, activating it for certain reaction types while deactivating it for others. The interplay of these electronic and steric effects is crucial for predicting the molecule's reactivity. nih.govnih.gov

Prediction of Regioselectivity in Metalation and Substitution Reactions

Regioselectivity—the preference for reaction at one position over another—is a key aspect of the chemistry of substituted pyridines. Computational studies can predict the most likely sites for reactions such as metalation (deprotonation by a strong base) and nucleophilic aromatic substitution (SNAr).

Metalation : DFT calculations of C-H bond acidities can predict the site of deprotonation. researchgate.net For this compound, the most acidic proton is expected to be at the C4 position, flanked by two electron-withdrawing fluorine atoms. The proton at C6 is also activated by the adjacent fluorine and the ring nitrogen. Therefore, directed ortho-metalation or deprotonation would likely occur at C4 or C6, depending on the specific reagents and conditions used. Studies on 2,5-difluoropyridine have shown that metalation can be directed to various positions, a principle that applies here as well. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : In electron-deficient rings, SNAr is a common reaction pathway. The fluorine atoms are potential leaving groups. Computationally, the stability of the Meisenheimer intermediate formed upon nucleophilic attack can be assessed. The C2 and C6 positions are generally most activated towards nucleophilic attack in pyridines. However, in this molecule, the C-I bond is the most labile, making the C3 position a likely site for substitution via mechanisms like cross-coupling, rather than SNAr of the fluorine atoms. acs.org The regioselectivity can be rerouted by introducing bulky groups, a strategy that could be computationally modeled. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including transition states and intermediates. numberanalytics.comsmu.edumdpi.com For a reaction involving this compound, such as a Suzuki or Negishi cross-coupling at the C-I bond, DFT can be used to elucidate the step-by-step mechanism.

A typical computational study of a palladium-catalyzed cross-coupling reaction would involve:

Modeling the Catalytic Cycle : Calculating the energies of all species in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Transition State Searching : Identifying the transition state structures for each elementary step and calculating their corresponding activation energies.

Analysis of Intermediates : Characterizing the geometry and electronic structure of intermediate complexes. researchgate.net

These calculations would reveal the rate-determining step and provide insights into how the fluorine substituents influence the catalytic process, for instance, by affecting the electron density at the palladium center in various intermediates.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. schrodinger.com

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a better nucleophile. For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and the p-orbitals of the iodine atom.

LUMO : The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electrophile. The strong electron-withdrawing effects of the fluorine atoms will significantly lower the energy of the LUMO, which is expected to be a π* orbital distributed over the pyridine ring. This low-lying LUMO makes the molecule susceptible to nucleophilic attack. mdpi.com

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Interactive Table 2: Calculated Frontier Orbital Energies (in eV)

This table provides representative frontier orbital energy values for related pyridine compounds and an estimation for this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.70-0.456.25
2-Fluoropyridine-6.95-0.806.15
2,5-Difluoropyridine-7.20-1.156.05
This compound (Estimated)-7.10-1.505.60

Note: Data is illustrative and based on general trends observed in DFT calculations of substituted pyridines.

The relatively small estimated HOMO-LUMO gap for this compound suggests high reactivity, particularly as an electrophile in reactions such as nucleophilic substitution or as a coupling partner in metal-catalyzed reactions.

Q & A

Q. What are the primary synthetic routes for 2,5-Difluoro-3-iodopyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic heteroaromatic substitution on halogenated pyridine precursors. For example, iodination of 2,5-difluoropyridine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C can introduce iodine at the 3-position . Optimization includes:
  • Temperature control : Higher temperatures (80–100°C) improve reaction rates but may increase side products.
  • Catalyst use : Cu(I) catalysts enhance regioselectivity in halogenation.
  • Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization improves purity (>98%) .
    AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict alternative one-step routes by analyzing substituent compatibility and reaction databases .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Expect two distinct fluorine signals for the 2- and 5-positions, with chemical shifts between -110 to -130 ppm due to electron-withdrawing iodine .
  • <sup>1</sup>H NMR : Pyridine protons adjacent to fluorine (e.g., H-4 and H-6) show deshielding (δ 8.0–8.5 ppm).
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z 237 (C6H5FIN<sup>+</sup>) and fragment ions indicative of F/I loss .
  • X-ray crystallography : Resolves regiochemistry and confirms substitution patterns.

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during the halogenation of difluoropyridine precursors to synthesize this compound?

  • Methodological Answer : Conflicting regioselectivity often arises from competing electronic (directing effects) and steric factors. Strategies include:
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict iodination sites .
  • Directed metalation : Use lithiation at specific positions (e.g., 3-lithio intermediates) to guide iodine insertion .
  • Protecting groups : Temporarily block reactive sites (e.g., methyl or methoxy groups) to control substitution .

Q. What strategies are recommended for optimizing the radiofluorination of this compound derivatives for use in positron emission tomography (PET) tracers?

  • Methodological Answer : Fluorine-18 (<sup>18</sup>F) labeling requires precise conditions:
  • Precursor design : Use trimethylammonium or nitro leaving groups at the target position to enhance nucleophilic <sup>18</sup>F substitution .
  • Reaction medium : Anhydrous DMF or DMSO with K<sup>18</sup>F/kryptofix complexes improves radiochemical yields (15–20% non-decay-corrected) .
  • Purification : Semi-preparative HPLC with C18 columns removes unreacted <sup>18</sup>F and byproducts.

Q. How do steric and electronic effects of the 2,5-difluoro and 3-iodo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic substitution but deactivate it for electrophilic reactions. Iodo groups facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to their moderate leaving-group ability .
  • Steric effects : The 3-iodo substituent hinders coupling at the adjacent 4-position, directing reactions to the 6-position.
  • Case study : Optimize Pd-catalyzed couplings using ligands like XPhos (2–5 mol%) in toluene/water mixtures at 90°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.